molecular formula C23H25N3O4S B11171373 N-[4-(cyclohexylsulfamoyl)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

N-[4-(cyclohexylsulfamoyl)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

Cat. No.: B11171373
M. Wt: 439.5 g/mol
InChI Key: JXTSFMXEJBBSIC-UHFFFAOYSA-N
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Description

N-[4-(cyclohexylsulfamoyl)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a complex organic compound with a unique structure that includes a cyclohexylsulfamoyl group, a phenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(cyclohexylsulfamoyl)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-[4-(cyclohexylsulfamoyl)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., halogens). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a carboxylic acid derivative, while reduction may yield an alcohol derivative .

Scientific Research Applications

N-[4-(cyclohexylsulfamoyl)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(cyclohexylsulfamoyl)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • N-[4-(cyclohexylsulfamoyl)phenyl]acetamide
  • N-[4-(cyclohexylsulfamoyl)phenyl]methanesulfonamide

Uniqueness

N-[4-(cyclohexylsulfamoyl)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H25N3O4S

Molecular Weight

439.5 g/mol

IUPAC Name

N-[4-(cyclohexylsulfamoyl)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C23H25N3O4S/c1-16-21(22(25-30-16)17-8-4-2-5-9-17)23(27)24-18-12-14-20(15-13-18)31(28,29)26-19-10-6-3-7-11-19/h2,4-5,8-9,12-15,19,26H,3,6-7,10-11H2,1H3,(H,24,27)

InChI Key

JXTSFMXEJBBSIC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4CCCCC4

Origin of Product

United States

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